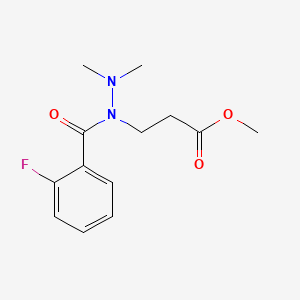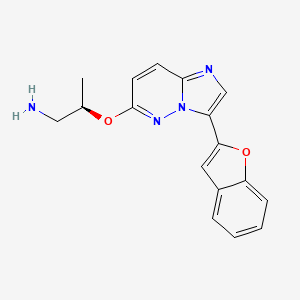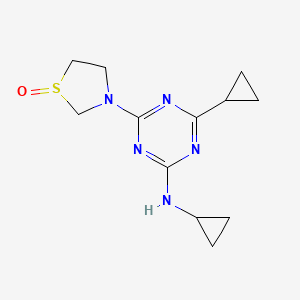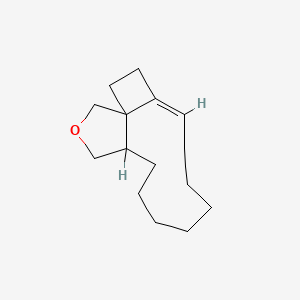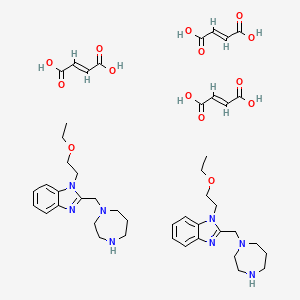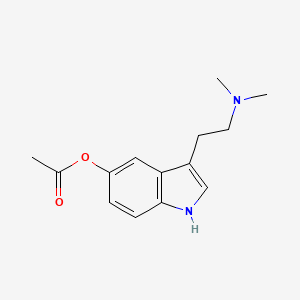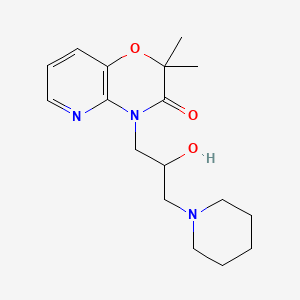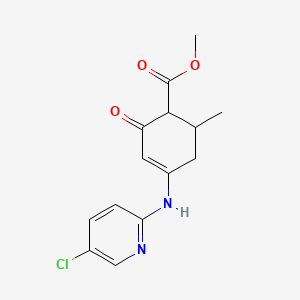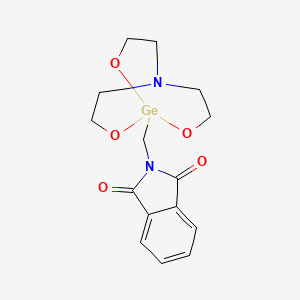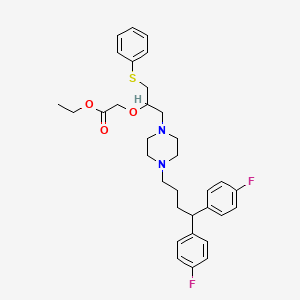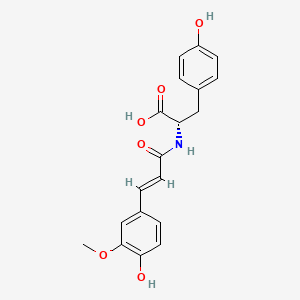
N-(E)-Feruoyl-L-tyrosine amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(E)-Feruoyl-L-tyrosine amide is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is synthesized by the reaction of ferulic acid with L-tyrosine amide. It is known for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-Feruoyl-L-tyrosine amide typically involves the reaction of ferulic acid with L-tyrosine amide under specific conditions. One common method is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
N-(E)-Feruoyl-L-tyrosine amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
科学的研究の応用
N-(E)-Feruoyl-L-tyrosine amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and pharmaceuticals
作用機序
The mechanism of action of N-(E)-Feruoyl-L-tyrosine amide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage to cells .
類似化合物との比較
Similar Compounds
- N-Feruloyl-L-phenylalanine amide
- N-Feruloyl-L-tryptophan amide
- N-Feruloyl-L-histidine amide
Uniqueness
N-(E)-Feruoyl-L-tyrosine amide is unique due to its specific structure, which combines the antioxidant properties of ferulic acid with the biological activity of L-tyrosine amide. This combination enhances its potential therapeutic effects compared to other similar compounds .
特性
CAS番号 |
731773-64-1 |
|---|---|
分子式 |
C19H19NO6 |
分子量 |
357.4 g/mol |
IUPAC名 |
(2S)-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H19NO6/c1-26-17-11-13(4-8-16(17)22)5-9-18(23)20-15(19(24)25)10-12-2-6-14(21)7-3-12/h2-9,11,15,21-22H,10H2,1H3,(H,20,23)(H,24,25)/b9-5+/t15-/m0/s1 |
InChIキー |
RWAXPZCUFIKMTQ-BOSPYUDASA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


